molecular formula C6H8N4 B8644270 1-(2-Cyanoethyl)-4-aminoimidazole

1-(2-Cyanoethyl)-4-aminoimidazole

Cat. No. B8644270
M. Wt: 136.15 g/mol
InChI Key: HZURCZYYVNESLQ-UHFFFAOYSA-N
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Patent
US06110967

Procedure details

1-(2-Cyanoethyl)-4-nitroimidazole (3.32 g, 20 mmol) was dissolved in methanol (100 ml), and platinum oxide (50 mg) was added to the solution. The mixture was stirred for 12 hours in a hydrogen atmosphere. The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel (chloroform:methanol=10:1 to 5:1) to obtain 2.31 g of the title compound (oil).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[N:7]=[CH:6]1)#[N:2].[H][H]>CO.[Pt]=O>[C:1]([CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([NH2:10])[N:7]=[CH:6]1)#[N:2]

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
C(#N)CCN1C=NC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1C=NC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.